

(2-Bromovinyl)trimethylsilane: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromovinyl)trimethylsilane

Cat. No.: B178746

[Get Quote](#)

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(2-Bromovinyl)trimethylsilane is a versatile organosilicon reagent that has garnered significant interest in the field of organic synthesis, particularly for its applications in the development of therapeutic agents. Its unique chemical properties make it a valuable building block for the introduction of a bromovinyl moiety, a key structural feature in several biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of **(2-Bromovinyl)trimethylsilane**, with a focus on its role in drug discovery and development.

Commercial Availability

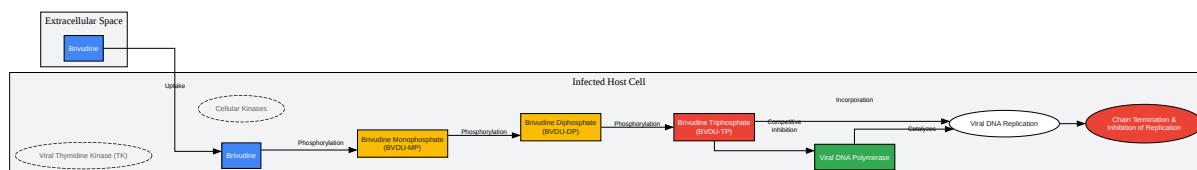
(2-Bromovinyl)trimethylsilane is readily available from a variety of chemical suppliers. The compound is typically offered as a mixture of (E) and (Z) isomers, with the (E)-isomer (trans) being predominant. Researchers should consult specific supplier documentation for the exact isomeric ratio and purity.

Supplier	Product Name	CAS Number	Purity	Additional Notes
Sigma-Aldrich	(2-Bromovinyl)trimethylsilane, approx. 90% trans	41309-43-7	98%	-
Alkali Scientific	(2-Bromovinyl)trimethylsilane	359998-5ML	-	-
Santa Cruz Biotechnology	(2-Bromovinyl)trimethylsilane	41309-43-7	-	For research use only. [1]
BOC Sciences	(2-Bromovinyl)trimethylsilane	41309-43-7	95%	Useful research chemical.
FAR Chemical	(2-Bromovinyl)trimethylsilane	41309-43-7	-	-
ChemBK	(2-Bromovinyl)trimethylsilane	41309-43-7	-	Lists multiple suppliers.
Sunway Pharm Ltd	(2-Bromovinyl)trimethylsilane	41309-43-7	97%	-

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **(2-Bromovinyl)trimethylsilane** is provided below. This data is essential for proper handling, storage, and use in experimental settings.

Property	Value
Molecular Formula	C5H11BrSi
Molecular Weight	179.13 g/mol
Appearance	Colorless liquid
Boiling Point	50-51 °C at 52 mmHg (lit.) [2] [3]
Density	1.167 g/mL at 25 °C (lit.) [2] [3]
Refractive Index	n20/D 1.466 (lit.) [2] [3]
Flash Point	29 °C (84.2 °F) - closed cup [3]
Signal Word	Warning [3]
Hazard Statements	H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [3]
Storage	Store in a well-ventilated place. Keep cool.


Application in Drug Development: Synthesis of Brivudine Analogues

A significant application of **(2-Bromovinyl)trimethylsilane** in drug development is its use as a key synthon in the synthesis of antiviral nucleoside analogues. One of the most prominent examples is its role in the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) and its derivatives. Brivudine is a potent antiviral agent used in the treatment of herpes zoster (shingles).[\[4\]](#) The (E)-bromovinyl group at the 5-position of the uracil ring is crucial for its antiviral activity.

(2-Bromovinyl)trimethylsilane serves as a precursor to the key intermediate, (E)-5-(2-bromovinyl)uracil. This intermediate is then coupled with a protected deoxyribose derivative to form the final nucleoside analogue. The trimethylsilyl group in **(2-Bromovinyl)trimethylsilane** facilitates cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, allowing for the efficient formation of the carbon-carbon bond between the vinyl group and the uracil ring.

Mechanism of Action of Brivudine

The antiviral activity of Brivudine is highly specific to virus-infected cells.^[2] This selectivity is primarily due to its activation by a virus-encoded enzyme, thymidine kinase (TK).^{[2][5]} In uninfected cells, Brivudine remains largely inactive. However, in cells infected with viruses such as Varicella-Zoster Virus (VZV), the viral TK phosphorylates Brivudine to its monophosphate form.^[5] Cellular kinases then further phosphorylate it to the active triphosphate metabolite, Brivudine triphosphate (BVDU-TP).^{[2][5]} BVDU-TP then acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication.^{[2][4][6]}

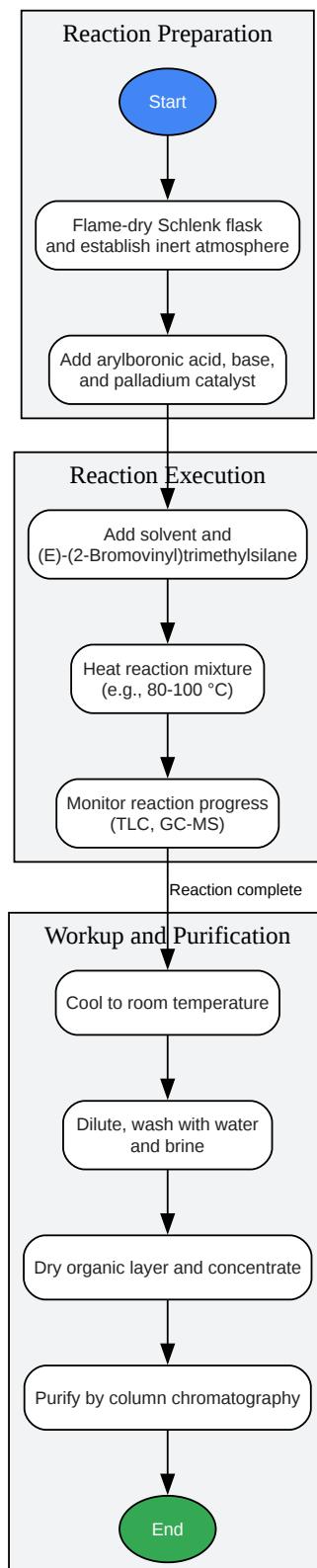
[Click to download full resolution via product page](#)

Mechanism of action of the antiviral drug Brivudine.

Experimental Protocols

The following section provides a representative experimental protocol for a key synthetic transformation involving **(2-Bromovinyl)trimethylsilane**.

Suzuki-Miyaura Coupling of (E)-(2-Bromovinyl)trimethylsilane with an Arylboronic Acid


This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between **(E)-(2-Bromovinyl)trimethylsilane** and a generic arylboronic acid. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

- **(E)-(2-Bromovinyl)trimethylsilane**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., Toluene, 1,4-Dioxane, DMF)
- Anhydrous reaction vessel (e.g., Schlenk flask)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).
- Addition of Reagents: Add the solvent to the flask, followed by the addition of **(E)-(2-Bromovinyl)trimethylsilane** (1.0 equivalent).
- Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

[Click to download full resolution via product page](#)

Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

(2-Bromovinyl)trimethylsilane is a commercially accessible and highly valuable reagent for organic synthesis, particularly within the realm of drug discovery and development. Its utility in the construction of complex molecules, such as the antiviral agent Brivudine, highlights its importance as a building block for introducing the bromovinyl functionality. A thorough understanding of its properties, reactivity, and associated experimental protocols is crucial for its effective application in the synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers and scientists looking to leverage the synthetic potential of **(2-Bromovinyl)trimethylsilane** in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neural Progenitor Cells Expressing Herpes Simplex Virus-Thymidine Kinase for Ablation Have Differential Chemosensitivity to Brivudine and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Brivudine? [synapse.patsnap.com]
- 3. Prodrug Strategies for the Development of β -L-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl)uracil (L-BHDU) against Varicella Zoster Virus (VZV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brivudine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Brivudine: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Bromovinyl)trimethylsilane: A Technical Guide for Researchers in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178746#commercial-availability-of-2-bromovinyl-trimethylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com